molecular formula C18H22N2O6 B565374 O-Acetylpsilocin fumarate CAS No. 1217230-42-6

O-Acetylpsilocin fumarate

Cat. No. B565374
CAS RN: 1217230-42-6
M. Wt: 362.382
InChI Key: QIJLOAPCCJQEEZ-WLHGVMLRSA-N
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Description

O-Acetylpsilocin, also known as psilacetin or 4-acetoxy-N,N-dimethyltryptamine (4-AcO-DMT), is a semi-synthetic psychoactive drug . It is believed to be a prodrug of psilocin .


Synthesis Analysis

O-Acetylpsilocin can be obtained by acetylation of psilocin under alkaline or strongly acidic conditions . It is a synthetic compound . An improved synthesis of psilocybin, which is related to psilacetin, has been described, involving the synthesis of multigram quantities of psilocybin, identification of critical in-process parameters, and isolation of psilocybin without the use of chromatography, TLC, or aqueous workup .


Molecular Structure Analysis

The solid-state structure of psilacetin is an asymmetric unit containing one 4-acetoxy-N,N-dimethyltryptammonium cation, and one 3-carboxyacrylate anion .


Chemical Reactions Analysis

O-Acetylpsilocin is more resistant than psilocin to oxidation under basic conditions due to its acetoxy group .

Scientific Research Applications

Metabolism and In Vitro Evaluation

  • O-Acetylpsilocin, also known as 4-Acetoxy-N,N-dimethyltryptamine (4-AcO-DMT), has been studied for its metabolism in human liver microsomes. It was found that 4-AcO-DMT undergoes various biotransformations, including hydrolysis, hydroxylation, N-demethylation, oxidation, and conjugation with glucuronic acid, with the hydrolysis metabolite being the most abundant. This study contributes to understanding the metabolic transformation of 4-AcO-DMT in vivo and can be useful for forensic applications (Zhai et al., 2022).

Neuroprotective Effects

  • The fumarates, such as dimethyl fumarate (DMF), have been shown to possess neuroprotective effects against oxidative stress, particularly relevant in neurodegenerative diseases like multiple sclerosis. This effect is potentially via up-regulation of an Nrf2-dependent antioxidant response, suggesting that DMF and its metabolites could improve mitochondrial function and cellular viability under oxidative stress (Scannevin et al., 2012).

Anticancer Potential

  • Studies have shown that DMF can act as an anti-cancer agent. In pancreatic cancer, DMF was found to induce metabolic crisis and suppress tumor growth, independent of alterations in ROS. This indicates the potential of DMF in cancer therapy (Chen et al., 2021).

Immunomodulatory and Anti-Inflammatory Properties

  • Fumarates like DMF have immunomodulatory properties, which are beneficial in the treatment of psoriasis and multiple sclerosis. Their antioxidative and neuroprotective properties make them attractive candidates for therapeutic applications in various other diseases, although their exact mechanisms are not fully understood (Hoogendoorn et al., 2021).

Metabolic Effects and Microbial Interaction

  • Fumarates have been studied for their impact on metabolic processes and microbial interactions, particularly in the context of ruminal fermentation and ruminant productivity. The addition of fumarates like DMF in ruminants' diets could influence microbial populations and fermentation processes, impacting methane production and overall animal health (Carro & Ungerfeld, 2015).

Future Directions

Psilacetin has been suggested as a potentially useful alternative to psilocybin for pharmacological studies . It could change the landscape of psychedelic drug therapy as it is easier to synthesize and less expensive than psilocybin .

Mechanism of Action

Target of Action

O-Acetyl Psilocin Fumarate, also known as O-Acetylpsilocin fumarate or 4-Acetoxy-dmt fumarate, is a semi-synthetic psychoactive drug . It is believed to be a prodrug of psilocin , which is the primary metabolite of psilocybin . Psilocin is an analog of the neurotransmitter serotonin . Therefore, the primary targets of O-Acetyl Psilocin Fumarate are the serotonin receptors, particularly the 5-HT (serotonin) receptors .

Mode of Action

Upon ingestion, O-Acetyl Psilocin Fumarate is deacetylated to psilocin by deacetylases/acetyltransferases during first pass metabolism and during subsequent passes through the liver . Psilocin then binds to the serotonin receptors, exhibiting low to mid nM affinities for 5-HT receptors .

Biochemical Pathways

The interaction of psilocin with the serotonin receptors affects various biochemical pathways. The most significant of these is the prevention of the up-regulation of brain-derived neurotrophic factor via serotonin 5-HT2A receptor signaling . This pathway is particularly relevant in the context of substance abuse, as it has been suggested that a single administration of O-Acetyl Psilocin Fumarate can prevent and reverse heroin and nicotine addictions .

Pharmacokinetics

O-Acetyl Psilocin Fumarate is a prodrug, meaning it is metabolically converted into the active drug, psilocin, in the body . This conversion happens during first pass metabolism and subsequent passes through the liver . The compound is readily crystallized as the fumarate salt, and is considerably more stable than psilocin itself .

Result of Action

The molecular and cellular effects of O-Acetyl Psilocin Fumarate’s action are primarily due to its conversion to psilocin and the subsequent activation of serotonin receptors. This activation can lead to a range of mind-altering effects comparable to classic psychedelics, particularly psilocybin . These effects can include enhanced colors, geometric patterns, and visual distortions or hallucinations .

Action Environment

The action, efficacy, and stability of O-Acetyl Psilocin Fumarate can be influenced by various environmental factors. For example, the compound’s stability can be affected by the pH of the environment, as the aromatic acetyl moiety on the 4th position of the indole ring system is subject to deacetylation in acidic conditions . Additionally, individual metabolism can influence the rate at which the compound is converted to psilocin .

properties

IUPAC Name

(E)-but-2-enedioic acid;[3-[2-(dimethylamino)ethyl]-1H-indol-4-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2.C4H4O4/c1-10(17)18-13-6-4-5-12-14(13)11(9-15-12)7-8-16(2)3;5-3(6)1-2-4(7)8/h4-6,9,15H,7-8H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIJLOAPCCJQEEZ-WLHGVMLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC2=C1C(=CN2)CCN(C)C.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC=CC2=C1C(=CN2)CCN(C)C.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1217230-42-6
Record name O-Acetylpsilocin fumarate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1217230426
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-ACETYLPSILOCIN FUMARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05U35F7913
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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